molecular formula C19H23Br2Cl2N3O B1667710 Bax Channel Blocker CAS No. 335165-68-9

Bax Channel Blocker

Número de catálogo: B1667710
Número CAS: 335165-68-9
Peso molecular: 540.1 g/mol
Clave InChI: HWFKCAFKXZFOQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bax Channel Blocker: is a compound known for its ability to inhibit Bax-mediated mitochondrial cytochrome c release. This compound is particularly significant in the study of apoptosis, as it prevents the release of cytochrome c, which is a crucial step in the apoptotic pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bax Channel Blocker is synthesized as a 3,6-dibromocarbazole derivative. The synthesis involves the reaction of 3,6-dibromocarbazole with piperazine and 2-propanol under specific conditions . The reaction typically requires a controlled environment to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route mentioned above. The process includes the use of large-scale reactors and precise control of reaction conditions to maintain product quality and yield. The compound is then purified and formulated for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Bax Channel Blocker undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Aplicaciones Científicas De Investigación

Neuroprotection

Bax channel blockers have been investigated for their protective effects against neuronal death in models of global brain ischemia. In vitro studies demonstrated that these inhibitors could significantly reduce cytochrome c release and protect neurons from apoptotic death under ischemic conditions .

Case Study : In a model of global brain ischemia, administration of Bax channel blockers resulted in decreased neuronal apoptosis and improved survival rates compared to control groups. The observed protective effects correlated with reduced cytochrome c levels in the infarcted area .

Cancer Therapy

The role of BAX in cancer cell apoptosis has led to interest in Bax channel blockers as potential therapeutic agents. By inhibiting BAX activity, these compounds may enhance the efficacy of chemotherapeutic agents by preventing tumor cell death during treatment.

Case Study : In a study involving cancer cell lines, treatment with Bax channel blockers resulted in enhanced survival rates and reduced apoptosis when combined with conventional chemotherapy drugs. This suggests that targeting BAX could be a strategy to improve cancer treatment outcomes .

Cellular Stress Responses

Research has highlighted the role of Bax channel blockers in modulating cellular responses to stress. For instance, they have been shown to mitigate cell death induced by endoplasmic reticulum stress by regulating calcium homeostasis within mitochondria .

Case Study : In experiments involving endoplasmic reticulum stressors, cells treated with Bax channel blockers exhibited significantly higher viability compared to untreated controls. This effect was attributed to decreased mitochondrial calcium uptake and subsequent prevention of permeability transition pore opening .

Comparative Data Table

Application AreaMechanismKey FindingsReferences
NeuroprotectionInhibition of cytochrome cReduced neuronal apoptosis in ischemia models
Cancer TherapyEnhanced chemoresistanceIncreased survival rates in cancer cells during chemotherapy
Cellular Stress ResponseRegulation of calcium levelsHigher cell viability under ER stress conditions

Mecanismo De Acción

The mechanism of action of Bax Channel Blocker involves the direct inhibition of Bax protein’s ability to integrate into mitochondrial membranes and form channels. This blockade prevents the release of cytochrome c from the mitochondria, thereby inhibiting the apoptotic pathway . The compound binds to the Bax protein at an allosteric site, preventing its activation and subsequent channel formation .

Comparación Con Compuestos Similares

Uniqueness: Bax Channel Blocker is unique in its specific inhibition of Bax-mediated cytochrome c release. Unlike Bcl-2 inhibitors, which target anti-apoptotic proteins, this compound directly targets the pro-apoptotic Bax protein, making it a valuable tool for studying apoptosis .

Actividad Biológica

The Bax Channel Blocker is a compound that plays a significant role in inhibiting the pro-apoptotic activity of the BAX protein, which is crucial in the regulation of apoptosis (programmed cell death). This compound is particularly relevant in cancer research and neurodegenerative diseases, where the modulation of apoptosis can have therapeutic implications. The this compound is a derivative of 3,6-dibromocarbazole and functions primarily as an allosteric inhibitor of BAX channel activation.

BAX is a member of the BCL-2 protein family and promotes apoptosis by forming channels in the mitochondrial membrane, leading to the release of cytochrome c, which activates downstream caspases responsible for cell death. The this compound inhibits this process by binding to an allosteric site on inactive BAX, preventing its activation by tBID (truncated Bid) and subsequent mitochondrial permeabilization.

Key Biological Activities

  • Inhibition of Cytochrome c Release : The this compound significantly inhibits cytochrome c release from mitochondria, with an IC50 value of 0.52 μM .
  • Selectivity for BAX : It selectively inhibits BAX-dependent apoptosis without affecting other apoptotic pathways, making it a potential candidate for targeted cancer therapies .
  • Allosteric Modulation : By binding to an allosteric site on BAX, it alters the protein's conformation and prevents its activation .

In Vitro Studies

  • Cytochrome c Release Assays : In liposome assays, the this compound demonstrated over 65% inhibition of cytochrome c release at a concentration of 10 μM , confirming its potency as an inhibitor of BAX-mediated apoptosis .
  • Binding Affinity : Studies have shown that the compound exhibits dose-responsive binding interactions with BAX, indicating strong affinity and specificity for its target .

In Vivo Studies

Currently, there are no published in vivo studies regarding the efficacy of the this compound in animal models. Future research should focus on evaluating its effects in vivo to determine therapeutic potential and safety profiles.

Clinical Implications

While there are no direct clinical trials reported for the this compound, its mechanism suggests potential applications in treating conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers.

Case Study 1: Neurodegeneration

A study explored the role of BAX in lysosomal membrane permeabilization (LMP) associated with Parkinson's disease. The use of Bax Channel Blockers was suggested to mitigate cell death caused by neurotoxic agents through inhibition of BAX activity, demonstrating their potential in neuroprotective strategies .

Case Study 2: Cancer Therapy

In cancer cell lines, application of Bax Channel Blockers has shown promise in reducing apoptosis induced by chemotherapeutic agents. This suggests that modulation of BAX activity could enhance cancer cell survival during treatment phases, warranting further investigation into combinatory therapies .

Data Summary

Property Value
Chemical Structure3,6-Dibromo-α-(1-piperazinylmethyl)-9H-carbazole-9-ethanol dihydrochloride
IC50 (Cytochrome c Release)0.52 μM
Allosteric Site BindingYes
SelectivityHigh (BAX-specific)

Q & A

Basic Research Questions

Q. What is the primary mechanism of Bax channel blockers in regulating apoptosis?

Bax channel blockers inhibit Bax-mediated cytochrome c release from mitochondria by modulating the oligomerization of Bax proteins. This prevents apoptosome formation (via cytochrome c, Apaf-1, and caspase-9) and subsequent caspase activation, thereby suppressing apoptosis. The IC50 for Bax-mediated cytochrome c release inhibition is 0.52 μM in liposomal assays, with >65% suppression at 10 μM .

Q. Which in vitro assays are validated for evaluating Bax channel blocker efficacy?

  • Liposomal cytochrome c release assays : Measure Bax-induced permeabilization of synthetic lipid membranes, with fluorescence-based quantification of released cytochrome c .
  • Caspase-3/9 activity assays : Monitor downstream caspase activation in cell lines (e.g., leukemia models) treated with Bax activators (e.g., staurosporine) .
  • Mitochondrial isolation studies : Isolate mitochondria from cells to directly assess cytochrome c retention after Bax inhibitor treatment .

Q. What are the solubility and stability considerations for Bax channel blockers in experimental setups?

The compound (e.g., BAI1/CAS 335165-68-9) is soluble in DMSO (≥28.2 mg/mL) but insoluble in water or ethanol. For cell-based assays, dilute stock solutions in culture media to avoid DMSO toxicity (>0.1% v/v). Stability at room temperature is confirmed for up to 6 months when stored dry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for Bax inhibitors across studies?

Discrepancies arise from assay heterogeneity:

  • Liposome composition : Variations in lipid ratios (e.g., cardiolipin content) alter Bax binding efficiency .
  • Bax activation methods : Use of recombinant Bax vs. endogenous Bax activation (e.g., via Bid cleavage) impacts inhibitor efficacy .
  • Cell type specificity : Hematopoietic cells (e.g., leukemia lines) show higher sensitivity due to upregulated Bax expression . Standardize protocols using recombinant Bax in liposomal assays and validate findings in ≥2 cell models.

Q. What experimental strategies optimize Bax inhibitor efficacy in combination therapies?

  • Synergy with BH3 mimetics : Co-treatment with venetoclax (BCL-2 inhibitor) enhances apoptosis in Bax-dependent malignancies by bypassing mitochondrial resistance .
  • Caspase-3/GSDME-mediated pyroptosis : Combine Bax inhibitors with DNA methyltransferase inhibitors to shift cell death mechanisms, reducing drug resistance .
  • Dose titration : Use sub-IC50 Bax inhibitor concentrations (e.g., 0.1–0.3 μM) to avoid off-target effects on other BCL-2 family proteins .

Q. How to validate Bax-specific activity in the presence of BCL-2 family protein crosstalk?

  • Knockout controls : Use Bax⁻/⁻ or Bak⁻/⁻ cell lines to confirm on-target effects .
  • Co-immunoprecipitation (Co-IP) : Assess Bax oligomerization in inhibitor-treated vs. untreated mitochondria .
  • BH3 profiling : Measure mitochondrial outer membrane permeabilization (MOMP) in response to Bid/Bim peptides to distinguish Bax-dependent pathways .

Q. Methodological Best Practices

  • Dose-response curves : Use 6–8 concentration points (e.g., 0.1–10 μM) to calculate IC50 accurately .
  • Data normalization : Express cytochrome c release as a percentage of positive control (100% release = Triton X-100 treatment) .
  • Reproducibility : Include triplicate technical replicates and ≥2 biological replicates in cell-based assays .

Propiedades

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369557
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335165-68-9
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bax Channel Blocker
Reactant of Route 2
Reactant of Route 2
Bax Channel Blocker
Reactant of Route 3
Reactant of Route 3
Bax Channel Blocker
Reactant of Route 4
Bax Channel Blocker
Reactant of Route 5
Reactant of Route 5
Bax Channel Blocker
Reactant of Route 6
Bax Channel Blocker

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.